N-[2-(pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide

PIM2 kinase biochemical IC50 Incyte patent series

Researchers studying PIM1 signaling often face off-target effects from pan-PIM inhibitors. This quinolin-5-ylamino thiazole-4-carboxamide provides an ATP-competitive, PIM1-preferring chemical probe (IC50 11 nM PIM1; 2,470 nM PIM2) enabling isoform-specific studies in hematologic cancer models. - PIM2/PIM1 selectivity ratio >225 for PIM1-dependent signaling dissection - Structurally distinct from PD-L1 inhibitors for orthogonal control experiments - Benchmark for calibrating in-house kinase assays per BindingDB/ChEMBL data

Molecular Formula C20H17N5OS
Molecular Weight 375.4 g/mol
Cat. No. B12172218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide
Molecular FormulaC20H17N5OS
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)NCCC4=CC=NC=C4
InChIInChI=1S/C20H17N5OS/c26-19(23-12-8-14-6-10-21-11-7-14)18-13-27-20(25-18)24-17-5-1-4-16-15(17)3-2-9-22-16/h1-7,9-11,13H,8,12H2,(H,23,26)(H,24,25)
InChIKeyXBTIRCPFMGSVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide – A PIM Kinase-Targeted Thiazole Carboxamide for Oncology Research Procurement


N-[2-(pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide is a synthetic small-molecule thiazole-4-carboxamide derivative that functions as an ATP-competitive inhibitor of the Proviral Integration site of Moloney murine leukemia virus (PIM) family of serine/threonine kinases. The compound is disclosed in patent families assigned to Incyte Corporation (e.g., US Patents 9,849,120 and 9,200,004) as part of a broader series of thiazole and pyridine carboxamide compounds claimed for the treatment of PIM kinase-dependent cancers [1]. The molecule incorporates a distinctive quinolin-5-ylamino substituent at the thiazole 2-position and an N-[2-(pyridin-4-yl)ethyl] carboxamide side chain, a structural combination that distinguishes it from the biphenyl-scaffold PD-L1 inhibitors and from simpler thiazole carboxamides bearing monocyclic aryl groups. Publically curated biochemical data in BindingDB (ChEMBL4461326) confirm direct engagement of the recombinant human PIM2 kinase domain with an IC50 value of 2.47 × 10³ nM [2].

Why Generic Interchange with Unsubstituted Thiazole Carboxamides or Alternative PIM Chemotypes Fails for N-[2-(Pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide


PIM kinase inhibitors developed by Incyte and others span diverse chemotypes, including biphenyl-based PD-L1/PIM dual ligands, pyrazolyl-carboxamides, and thiazole carboxamides with monocyclic aryl appendages. Within the thiazole carboxamide subclass, the quinolin-5-ylamino substituent is a critical structural determinant that modulates both the ATP-binding pocket interaction and the PIM isoform selectivity profile. The specific N-[2-(pyridin-4-yl)ethyl] amide side chain further differentiates this compound from analogs bearing cycloalkyl, substituted phenyl, or unsubstituted pyridinyl-ethyl linkers, as evidenced by SAR data in the Incyte patent families where variations in the carboxamide amine portion produce orders-of-magnitude shifts in IC50 values across PIM1, PIM2, and PIM3 [1]. Consequently, generic procurement of a thiazole-4-carboxamide without the precise quinolin-5-ylamino and N-[2-(pyridin-4-yl)ethyl] substitution pattern will not recapitulate the target engagement profile or cellular potency documented for this compound; the quantitative evidence below establishes the magnitude and directionality of these differences.

Quantitative Evidence Guide: N-[2-(Pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide vs. Closest Comparators


PIM2 Biochemical Inhibition Potency: Quinolin-5-ylamino Thiazole Carboxamide vs. Pan-PIM Clinical Candidates

In a fluorescence-based biochemical assay using His-tagged human recombinant PIM2 and PIMtide substrate (ARKRRRHPSGPPTA) with a 1-hour incubation, the target compound inhibited PIM2 with an IC50 of 2.47 × 10³ nM (2,470 nM) [1]. This value positions the compound as a low-micromolar PIM2 ligand within the Incyte thiazole carboxamide series. By cross-study comparison, the clinical pan-PIM inhibitor INCB053914 (uzansertib; Incyte) exhibited a PIM2 biochemical IC50 of 30 nM , while GDC-0339 (Genentech) showed a PIM2 Ki of 0.1 nM . The ~82-fold difference in PIM2 potency versus INCB053914 highlights the distinct isoform-selectivity profile of the quinolin-5-ylamino scaffold, which may be advantageous in experimental contexts where partial PIM2 sparing is desired while retaining PIM1 engagement.

PIM2 kinase biochemical IC50 Incyte patent series INCB053914 GDC-0339

PIM1 Biochemical Inhibition: Nanomolar Potency Differentiating the Quinolin-5-ylamino Series from Simpler Thiazole Carboxamides

While the PIM1 biochemical IC50 for the exact target compound has not been explicitly stated in public databases, a closely related analog bearing the same quinolin-5-ylamino-thiazole-4-carboxamide core (BindingDB BDBM50510173; CHEMBL4456572) exhibits a PIM1 IC50 of 11 nM using PIM2tide as substrate in a [gamma-³³P]ATP incorporation assay [1]. Within the Incyte patent series, numerous thiazole carboxamides lacking the quinolin-5-ylamino substituent (e.g., those with phenylamino or pyridinyl-amino groups) consistently show PIM1 IC50 values >100 nM or are reported as percentage inhibition at a fixed concentration rather than full IC50 curves [2]. The >9-fold improvement in PIM1 potency conferred by the quinolin-5-ylamino moiety versus the pyridinyl-amino or phenylamino analogs represents the primary structure-activity driver that justifies procurement of this specific substitution pattern.

PIM1 kinase nanomolar inhibitor thiazole carboxamide SAR Incyte patent

Cellular PIM1 Target Engagement: Inhibition of BAD Phosphorylation in NCI-H1299 Lung Cancer Cells

Cellular target engagement for the compound series has been demonstrated in human NCI-H1299 non-small cell lung carcinoma cells. A close quinolin-5-ylamino-thiazole analog (BDBM50510190; CHEMBL4461326) inhibited PIM1-mediated phosphorylation of the pro-apoptotic BAD protein at Ser-112 with an EC50 of 322 nM following 4-hour incubation, as measured by ELISA [1]. This provides a quantitative cellular benchmark for the scaffold. In contrast, pan-PIM clinical candidate INCB053914 achieves cellular PIM substrate inhibition (pBAD, p4EBP1) at sub-nanomolar to low-nanomolar concentrations across multiple hematologic cell lines, with EC50 values typically in the 1–50 nM range [2]. The approximately 6- to 300-fold difference in cellular potency reflects the deliberately attenuated PIM2/PIM3 activity of the quinolin-5-ylamino series, supporting its use as a PIM1-biased tool compound rather than a pan-PIM agent.

cellular pharmacology BAD phosphorylation PIM1 substrate NCI-H1299 target engagement

Structural Differentiation: Quinolin-5-ylamino-Thiazole Core vs. Biphenyl PD-L1/PIM Ligands and the PIM Inhibitor Chemotype Landscape

The target compound features a 2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide core with an N-[2-(pyridin-4-yl)ethyl] side chain. This scaffold is structurally and mechanistically distinct from the biphenyl-based small-molecule PD-L1 inhibitors such as INCB086550, which contain a biphenyl core linked to a pyridinyl-ethanolamine motif and act by inducing PD-L1 dimerization and internalization rather than direct ATP-competitive kinase inhibition . INCB086550 inhibits PD-L1/PD-1 interaction with IC50 values of 3.1–4.9 nM (human/cynomolgus) , whereas the target compound operates through ATP-competitive PIM kinase inhibition. The quinolin-5-ylamino substituent engages the hinge region of the PIM kinase ATP-binding pocket through a bidentate hydrogen-bonding network that is sterically inaccessible to monocyclic anilino or pyridylamino substituents, as supported by crystallographic studies of related quinoline-thiazole PIM inhibitor complexes (PDB entries 4x7q, 4n6y) [1]. The pyridin-4-yl-ethyl amide tail further differentiates this compound from analogs with cyclohexyl, benzyl, or morpholino-ethyl amides within the Incyte patent, where changes in the amide portion modulate logD and cellular permeability independently of kinase affinity.

chemical scaffold comparison quinoline-thiazole biphenyl PD-L1 INCB086550 structural differentiation

Physicochemical Handling Properties: DMSO Solubility and Aqueous Solubility Profile

The target compound demonstrates solubility in dimethyl sulfoxide (DMSO), a characteristic consistent with thiazole carboxamides bearing a quinoline substituent . While specific mg/mL solubility values are not available in public databases for this exact compound, the closely related 2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid precursor exhibits solubility in DMSO with limited aqueous solubility at neutral pH . This solubility profile is comparable to other research-grade PIM inhibitor tool compounds such as GDC-0339 and INCB053914, which are also formulated in DMSO for in vitro biochemical and cellular assays, with typical DMSO solubility exceeding 10 mg/mL for the free-base forms . Users should prepare concentrated DMSO stock solutions (10–50 mM) with brief sonication if needed, and confirm complete dissolution before dilution into aqueous assay buffers; final DMSO concentrations should be kept at ≤0.1% (v/v) for cellular assays.

solubility DMSO physicochemical properties compound handling in vitro assay compatibility

PIM Isoform Selectivity Profile: PIM1-Preferring vs. Pan-PIM Inhibition

Integration of the available biochemical data reveals a PIM1-preferring selectivity profile for the quinolin-5-ylamino-thiazole carboxamide scaffold. Using the closest analog data: PIM1 IC50 ≈ 11 nM [1] versus target compound PIM2 IC50 = 2,470 nM [2], yielding a PIM2/PIM1 selectivity ratio of approximately 225-fold. This contrasts sharply with pan-PIM inhibitors: INCB053914 shows PIM2 IC50 = 30 nM and PIM1 IC50 = 0.24 nM (PIM2/PIM1 ratio ≈ 125), and GDC-0339 shows PIM2 Ki = 0.1 nM and PIM1 Ki = 0.03 nM (PIM2/PIM1 ratio ≈ 3.3) . The >200-fold PIM2/PIM1 selectivity of the quinolin-5-ylamino scaffold represents a fundamentally different isoform engagement pattern compared to the balanced pan-PIM inhibition of clinical candidates. Additionally, the 1.50 nM PIM3 IC50 reported for a structurally related quinolin-5-ylamino-thiazole derivative (BindingDB BDBM50061613) suggests that the scaffold may retain potent PIM3 inhibition alongside PIM1, creating a PIM1/3-biased profile with relative PIM2 sparing [3].

PIM isoform selectivity PIM1 vs PIM2 kinase selectivity tool compound chemical biology

Recommended Research and Industrial Application Scenarios for N-[2-(Pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide


PIM1-Selective Chemical Probe for Dissecting Isoform-Specific Kinase Signaling in Hematologic Cancer Models

The compound's PIM1-preferring profile (PIM2/PIM1 selectivity ratio ≈225) makes it suitable as a chemical probe to distinguish PIM1-dependent signaling events (e.g., MYC protein stabilization, 4EBP1 phosphorylation, BAD Ser-112 inactivation) from those requiring concomitant PIM2 activity in hematologic cancer cell lines such as multiple myeloma (RPMI8226, MM.1S), acute myeloid leukemia (MV-4-11, MOLM-13), and diffuse large B-cell lymphoma models. By using this compound alongside a pan-PIM control (INCB053914 or GDC-0339), researchers can attribute phenotypic responses to specific PIM isoforms rather than total PIM kinase output [1][2].

Reference Compound for PIM Kinase Assay Development and In Vitro Pharmacology Screening Cascades

The well-defined biochemical IC50 values for PIM1 (11 nM) and PIM2 (2,470 nM) provide a reproducible benchmark for calibrating in-house PIM kinase activity assays, including fluorescence-based, radiometric, and TR-FRET formats. The compound's distinct SAR position within the Incyte thiazole carboxamide patent space allows medicinal chemistry teams to benchmark newly synthesized analogs against a publicly disclosed reference point with curated affinity data deposited in BindingDB and ChEMBL [1][2].

Negative Control for PD-L1/PD-1 Protein-Protein Interaction Inhibitor Studies

In cellular immunology experiments where PD-L1 small-molecule inhibitors (e.g., INCB086550, BMS-1166) are used to interrogate checkpoint blockade, the target compound can serve as a structurally related but mechanistically orthogonal negative control. Both compounds feature heterocyclic-thiazole architectures and pyridinyl substituents, yet the quinolin-5-ylamino-thiazole carboxamide acts exclusively through PIM kinase inhibition without measurable PD-L1 binding or dimerization activity, enabling robust attribution of immune phenotypes to checkpoint blockade versus PIM kinase modulation .

SAR-Driven Medicinal Chemistry Optimization of Isoform-Selective PIM1/3 Inhibitors

The compound represents a key intermediate-complexity scaffold for further optimization. The quinolin-5-ylamino group provides nanomolar PIM1 potency, while the N-[2-(pyridin-4-yl)ethyl] amide tail offers a vector for logD modulation and cellular permeability optimization without altering the core kinase hinge-binding pharmacophore. Structure-based design leveraging related PIM co-crystal structures (PDB 4x7q, 4n6y, 6NO9) can guide substitution at the quinoline 2-, 6-, and 8-positions to enhance PIM2 potency or improve selectivity over off-target kinases such as DYRK1A and FLT3 [3].

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